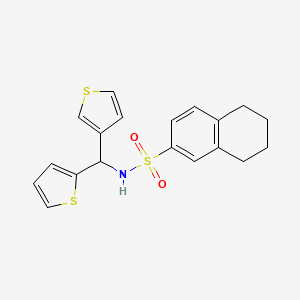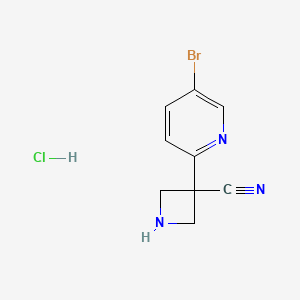
N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H12ClFN2O3S2 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding Compulsive Food Consumption
Research exploring the role of orexin receptors (OXRs) in feeding, arousal, stress, and drug abuse has significant implications for understanding compulsive food consumption. Studies involving compounds like GSK1059865, a selective OX1R antagonist, and other similar compounds have shown that targeting OX1R mechanisms could be a potential treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Development of Water-Soluble Neurokinin-1 Receptor Antagonists
The development of orally active, water-soluble neurokinin-1 receptor antagonists is another area of research. These compounds, like the one described in Harrison et al. (2001), are effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Analyzing Environmental Contaminants
The detection and analysis of herbicides and their degradates in natural water represent an important application. Techniques developed for isolating compounds like dimethenamid and flufenacet, which share structural similarities with the queried compound, have been crucial in environmental monitoring and safety assessments (Zimmerman et al., 2002).
Investigating Antipsychotic Agents
Compounds like ACP-103, which possess similar structural characteristics, have been studied for their potential as antipsychotic agents. Their ability to act as inverse agonists at specific receptors suggests possible applications in treating mental health disorders (Vanover et al., 2006).
Advancements in Synthetic Chemistry
The synthesis and characterisation of novel compounds, including those with oxalamide groups, are vital in advancing chemical sciences. Research in this area provides new methodologies for creating diverse chemical structures, potentially useful in various applications (Mamedov et al., 2016).
Enhancing Fluorescence in Carbon Dots
Studies on the fluorescence origins of carbon dots, involving organic fluorophores like TPDCA and TPCA, are crucial in the field of nanotechnology and could have implications for medical imaging and sensor development (Shi et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O3S2/c19-13-7-11(1-3-14(13)20)22-18(25)17(24)21-8-12-2-4-15(27-12)16(23)10-5-6-26-9-10/h1-7,9H,8H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHFFOXUUSITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2680122.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)




![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)
